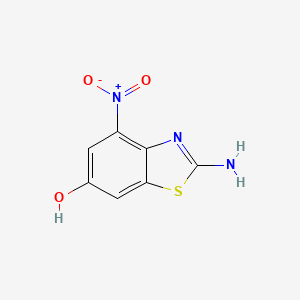

2-Amino-4-nitro-1,3-benzothiazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-nitro-1,3-benzotiazol-6-ol es un compuesto heterocíclico que pertenece a la familia de los benzotiazoles. Los benzotiazoles son conocidos por sus diversas reactividades químicas y amplio espectro de actividades biológicas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2-Amino-4-nitro-1,3-benzotiazol-6-ol generalmente implica la reacción de anilinas sustituidas con tiocianato de potasio en presencia de un catalizador como nano-BF3/SiO2. Este método es conocido por su alta eficiencia y condiciones de reacción suaves, lo que resulta en altos rendimientos del producto deseado . Otro enfoque común involucra la ciclación de o-bromofeniltioureas y o-bromofeniltiamidas catalizadas por paladio .

Métodos de Producción Industrial

La producción industrial de este compuesto a menudo emplea métodos de síntesis en una sola etapa, que se favorecen por su simplicidad y rentabilidad. Estos métodos generalmente involucran el uso de principios de química verde, como el uso de solventes no tóxicos como el agua y la minimización de productos secundarios .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Amino-4-nitro-1,3-benzotiazol-6-ol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes.

Reducción: Las reacciones de reducción a menudo involucran el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones amino y nitro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen bromo, ácido acético y tiocianato de potasio. Las condiciones de reacción generalmente involucran temperaturas suaves y el uso de catalizadores para mejorar las velocidades de reacción y los rendimientos .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados amino .

Aplicaciones Científicas De Investigación

2-Amino-4-nitro-1,3-benzotiazol-6-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de varios compuestos heterocíclicos.

Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones de proteínas.

Medicina: Este compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Amino-4-nitro-1,3-benzotiazol-6-ol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo nitro del compuesto a menudo participa en reacciones redox, lo que puede conducir a la generación de especies reactivas de oxígeno (ROS) que pueden dañar los componentes celulares. Además, su grupo amino puede formar enlaces de hidrógeno con proteínas diana, afectando su función .

Comparación Con Compuestos Similares

Compuestos Similares

2-Aminobenzotiazol: Conocido por sus propiedades antimicrobianas y anticancerígenas.

2-Mercaptobenzotiazol: Ampliamente utilizado en la industria del caucho como acelerador de la vulcanización.

6-Trifluorometoxi-2-benzotiazolamina: Se ha estudiado por sus efectos en la neurotransmisión.

Singularidad

2-Amino-4-nitro-1,3-benzotiazol-6-ol es único debido a su combinación de grupos funcionales amino y nitro, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .

Propiedades

IUPAC Name |

2-amino-4-nitro-1,3-benzothiazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKDDQPAPGEHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)

![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)

![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)

![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)

![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)

![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)